![molecular formula C5HBrClFIN B3328720 2-Bromo-5-chloro-3-fluoro-6-iodopyridine CAS No. 514798-09-5](/img/structure/B3328720.png)
2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Overview
Description
“2-Bromo-5-chloro-3-fluoro-6-iodopyridine” is a halogenated heterocyclic compound . It is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It can also be used as a biological material or organic compound for life science related research .
Scientific Research Applications
Synthesis of Pentasubstituted Pyridines
The compound 2-Bromo-5-chloro-3-fluoro-6-iodopyridine serves as a valuable building block in medicinal chemistry research. It has been used in the synthesis of unique pyridine isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, through halogen dance reactions. These pyridines have diverse functionalities, making them suitable for further chemical manipulations (Wu et al., 2022).
Structural and Molecular Analysis
2-Bromo-5-chloro-3-fluoro-6-iodopyridine has been studied for its molecular and structural properties. Research involving the He I and He II ultraviolet photoelectron spectra of halopyridines, including this compound, has provided insights into their molecular structure and behavior (Caine et al., 1995).
Chemoselective Functionalization
This compound has been explored in the context of chemoselective functionalization. Studies have described how catalytic amination conditions can lead to selective bromide substitution products, offering pathways for diverse chemical applications (Stroup et al., 2007).
Synthesis of Diverse Organic Compounds
Research has demonstrated that 2-Bromo-5-chloro-3-fluoro-6-iodopyridine can be a precursor for various organic compounds. For instance, it has been used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its versatility in organic synthesis (Sutherland & Gallagher, 2003).
properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-6-iodopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLHBLZJNFELQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClFIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluoro-6-iodopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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